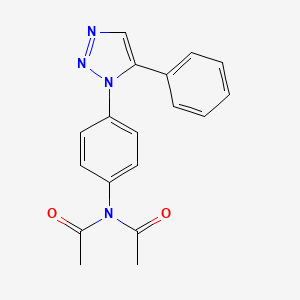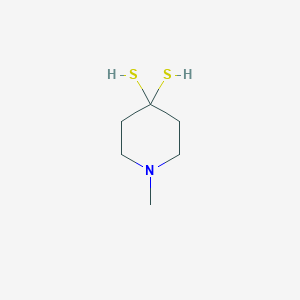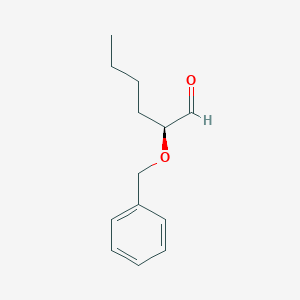
(2S)-2-(Benzyloxy)hexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(Benzyloxy)hexanal: is an organic compound with a specific stereochemistry, indicating that it has a chiral center. This compound is characterized by the presence of a benzyloxy group attached to the second carbon of a hexanal chain. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and applications in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2S)-2-(Benzyloxy)hexanal typically begins with hexanal and benzyl alcohol.
Reaction Conditions: A common method involves the protection of the hydroxyl group of benzyl alcohol, followed by its reaction with hexanal under acidic or basic conditions to form the desired product.
Catalysts and Solvents: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) may be used, along with solvents like dichloromethane or ethanol.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S)-2-(Benzyloxy)hexanal can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the desired substitution, often involving nucleophiles or electrophiles.
Major Products:
Oxidation: Benzyloxyhexanoic acid.
Reduction: (2S)-2-(Benzyloxy)hexanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of stereochemistry and chiral synthesis.
Biology and Medicine:
- Potential applications in drug development due to its structural features.
- Investigated for its biological activity and interactions with enzymes or receptors.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- May serve as a building block for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-(Benzyloxy)hexanal would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to various biological effects. The benzyloxy group may play a role in binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(2S)-2-(Methoxy)hexanal: Similar structure but with a methoxy group instead of a benzyloxy group.
(2S)-2-(Ethoxy)hexanal: Similar structure but with an ethoxy group.
Uniqueness:
- The presence of the benzyloxy group may confer unique properties in terms of reactivity and biological activity compared to other alkoxy-substituted hexanals.
Conclusion
(2S)-2-(Benzyloxy)hexanal is a compound of interest in various fields of research and industry
For detailed and specific information, consulting scientific literature and databases is recommended
Propriétés
Numéro CAS |
87678-65-7 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
(2S)-2-phenylmethoxyhexanal |
InChI |
InChI=1S/C13H18O2/c1-2-3-9-13(10-14)15-11-12-7-5-4-6-8-12/h4-8,10,13H,2-3,9,11H2,1H3/t13-/m0/s1 |
Clé InChI |
XJNJIYJKWNSIHC-ZDUSSCGKSA-N |
SMILES isomérique |
CCCC[C@@H](C=O)OCC1=CC=CC=C1 |
SMILES canonique |
CCCCC(C=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



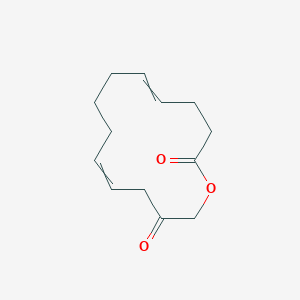

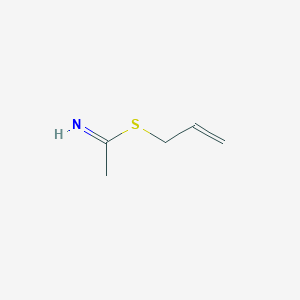

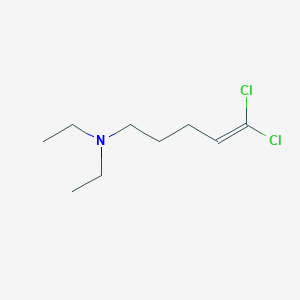
![1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14396861.png)
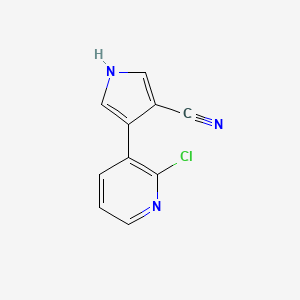

![N'-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14396869.png)

![Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14396886.png)
